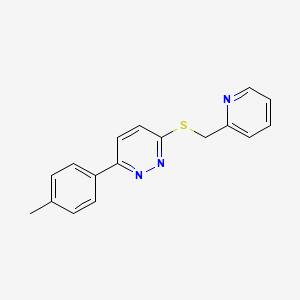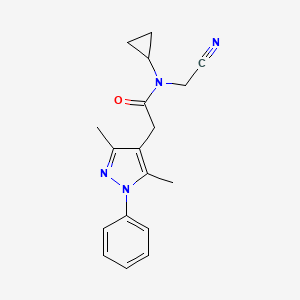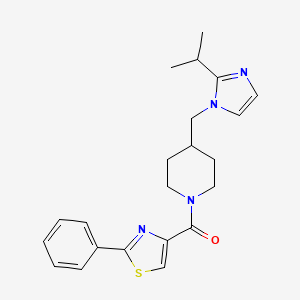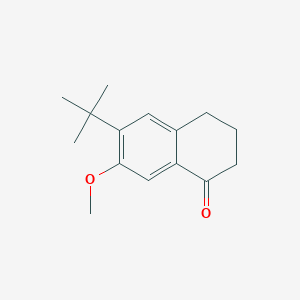
6-Propoxypyridin-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Propoxypyridin-3-ol is a chemical compound with the CAS Number: 1881320-72-4 . It has a molecular weight of 153.18 and its IUPAC name is 6-propoxypyridin-3-ol .
Molecular Structure Analysis
The InChI code for 6-Propoxypyridin-3-OL is1S/C8H11NO2/c1-2-5-11-8-4-3-7 (10)6-9-8/h3-4,6,10H,2,5H2,1H3 . This indicates that the compound has a pyridin-3-ol group attached to a propoxy group. Physical And Chemical Properties Analysis
6-Propoxypyridin-3-OL has a molecular weight of 153.18 . More specific physical and chemical properties are not available in the literature.Aplicaciones Científicas De Investigación
Antioxidant Activity Analysis
The study of antioxidants is critical across various fields, including food engineering, medicine, and pharmacy. Analytical methods such as ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and the Folin–Ciocalteu test are essential in determining the antioxidant activity of compounds like 6-Propoxypyridin-3-OL. These methods, based on the transfer of hydrogen atoms or electrons, utilize spectrophotometry to assess the kinetics or equilibrium states of antioxidant activities. Electrochemical (bio)sensors also play a complementary role in these studies, offering insights into the mechanisms and kinetics of antioxidant processes (Munteanu & Apetrei, 2021).
Coordination Chemistry and Properties
Research on 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes, which are structurally related to 6-Propoxypyridin-3-OL, highlights their diverse chemical and physical properties. These studies explore the synthesis, properties, and potential applications of these complexes in various fields, including spectroscopy, magnetism, and biological activity. This area of research opens up new avenues for investigating unknown analogues and their potential applications (Boča, Jameson, & Linert, 2011).
Bioavailability and Metabolic Pathways
Understanding the absorption, distribution, metabolism, and excretion (ADME) of tea polyphenols provides a framework for studying compounds like 6-Propoxypyridin-3-OL. Research shows that metabolites of (epi)catechin and (epi)gallocatechin glucuronide exhibit peak plasma concentrations after intake, highlighting the importance of studying the bioavailability and metabolic pathways of similar compounds to assess their health benefits and potential therapeutic applications (Clifford, van der Hooft, & Crozier, 2013).
Catalysis and Material Science
Research into POSS polymers, which include compounds structurally related to 6-Propoxypyridin-3-OL, underscores the significant progress in understanding fundamental polymer physics and synthetic routes. These studies reveal new applications for such materials, ranging from enhancing material strength to introducing novel functionalities. This area of research demonstrates the potential for 6-Propoxypyridin-3-OL and related compounds in material science and catalysis (Wu & Mather, 2009).
Ionic Liquids and Separation Techniques
The modification of materials with ionic liquids, including those related to 6-Propoxypyridin-3-OL, has advanced the field of solid-phase extraction and separation. These modifications enhance the capabilities of analytical techniques, such as chromatography and electrochromatography, by improving the separation efficiency and specificity for various compounds. This research highlights the versatility of ionic liquids in creating high-performance materials for analytical and separation sciences (Vidal, Riekkola, & Canals, 2012).
Safety and Hazards
Direcciones Futuras
While specific future directions for 6-Propoxypyridin-3-OL are not available, research into similar compounds, such as pyrazolo[3,4-b]pyridin-6-one derivatives, has shown promise in the development of new anticancer agents . This suggests potential avenues for future research into 6-Propoxypyridin-3-OL and related compounds.
Mecanismo De Acción
Target of Action
It is known that pyridine-containing compounds have significant medicinal applications, including anticancer properties . Therefore, it’s plausible that 6-Propoxypyridin-3-OL may interact with targets relevant to these pathways.
Mode of Action
Given its structural similarity to other pyridine-based compounds, it may interact with its targets in a similar manner, potentially leading to changes in cellular processes .
Biochemical Pathways
Pyridine derivatives are known to play a role in various biochemical pathways, particularly those related to anticancer activity .
Pharmacokinetics
Pharmacokinetics describes how the drug is absorbed, distributed, metabolized, and excreted by the body . These properties are influenced by the physicochemical properties of the drug, as well as other factors such as human behavior (e.g., food and drug intake) and genetics .
Result of Action
Given its structural similarity to other pyridine-based compounds, it may have similar effects, potentially leading to changes in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include the presence of other chemicals, temperature, pH, and the biological environment within the body.
Propiedades
IUPAC Name |
6-propoxypyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-5-11-8-4-3-7(10)6-9-8/h3-4,6,10H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIISTNRAAROPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Propoxypyridin-3-OL | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylpropanamide](/img/structure/B2801071.png)



![N-(3-chlorophenyl)-2-(5-chlorothien-2-yl)-8-methyl-9-oxo-3H,9H-thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2801077.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[1-(3,4-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2801080.png)

![7-(5-fluoropyrimidin-2-yl)octahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B2801082.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2801083.png)
![2-[4-Bromo-6-(trifluoromethyl)pyridazin-3-yl]oxyethyl-trimethylsilane](/img/structure/B2801084.png)

![3-(((5-Chloropyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2801086.png)